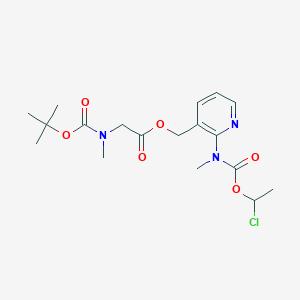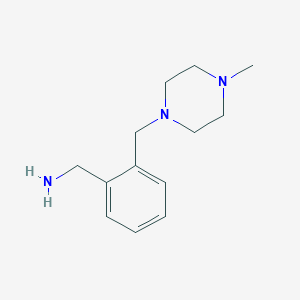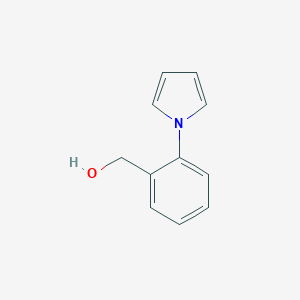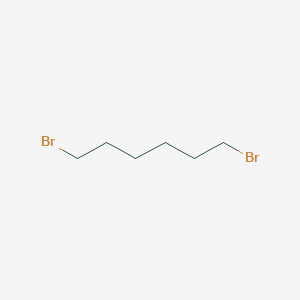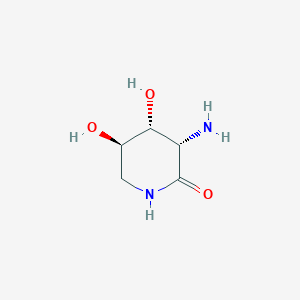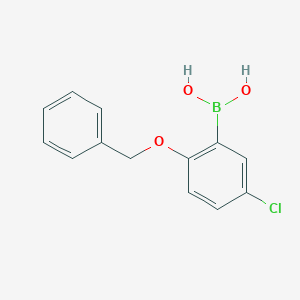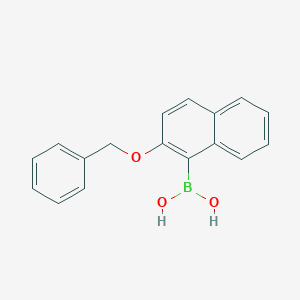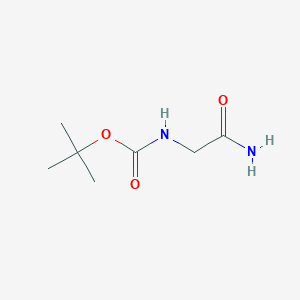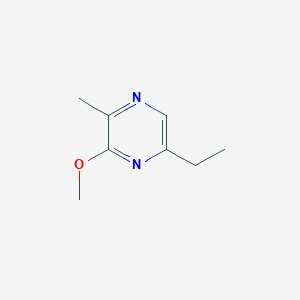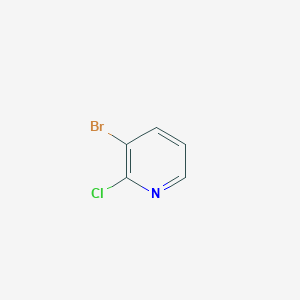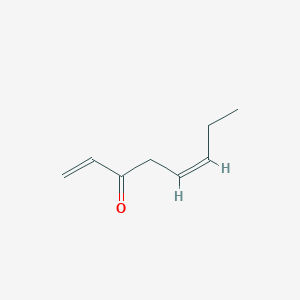
(Z)-1,5-Octadien-3-one
説明
(Z)-1,5-Octadien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,5-Octadien-3-one can be achieved through several methods. One common approach involves the cross-coupling reaction of a suitable alkyne with an aldehyde, followed by selective hydrogenation to yield the desired (Z)-isomer. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene structure.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes that ensure high selectivity and yield. These methods often involve the use of transition metal catalysts, such as palladium or nickel, to facilitate the formation of the conjugated diene system.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or epoxides.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Catalysts like palladium on carbon or nickel are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: (Z)-1,5-Octadien-3-one is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with conjugated systems. Its unique structure makes it a valuable building block for the synthesis of natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are areas of ongoing investigation.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body. Research is focused on its potential use in developing new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.
作用機序
The mechanism by which (Z)-1,5-Octadien-3-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows it to participate in various chemical reactions, which can modulate its activity and effects.
類似化合物との比較
(E)-1,5-Octadien-3-one: This isomer differs in the configuration of the double bonds, which can lead to different chemical and physical properties.
1,5-Hexadien-3-one: A shorter chain analog with similar functional groups but different reactivity and applications.
1,5-Decadien-3-one: A longer chain analog that may have different solubility and stability characteristics.
Uniqueness: (Z)-1,5-Octadien-3-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct properties and applications compared to its isomers and analogs.
特性
IUPAC Name |
(5Z)-octa-1,5-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBQOFZVSNDAW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017502 | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65767-22-8 | |
| Record name | 1,5-Octadien-3-one, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-OCTADIEN-3-ONE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural sources has (Z)-1,5-Octadien-3-one been identified?
A1: this compound has been found in a wide array of natural sources, including:
- Fruits: apricots [], grapes [], strawberries [], cashew apples [, ]
- Vegetables: wasabi [], tomatoes [], potatoes []
- Seafood: prawns [, ], lobsters [], cod [, ], trout [, , ], salmon [], sardines [], fish sauce [], oyster leaf []
- Other: green tea [, , , , ], miso [], sheep meat [], Gynura bicolor leaves []
Q2: How does the concentration of this compound impact its perceived odor in food?
A: In Merlot and Cabernet Sauvignon musts, this compound contributes to a dried fig nuance at concentrations between 64 and 96 ng/L []. Above this level, it imparts a geranium nuance.
Q3: Does processing or storage affect the concentration of this compound in food?
A3: Yes, several studies show that processing and storage can significantly impact this compound levels. For instance:
- Sulfur dioxide: Adding sulfur dioxide to musts can decrease this compound concentration by 60% [].
- Heat treatment: Heat processing of miso (fermented soybean paste) leads to a decrease in this compound levels [].
- Storage conditions: Storing salmon and cod at -13°C, as opposed to -60°C, resulted in an increased concentration of this compound and the development of off-flavors [].
- Fermentation: The presence of Saccharomyces cerevisiae yeast during alcoholic fermentation of grape must can reduce this compound to the less odorous (Z)-5-octen-3-one [].
Q4: Can this compound contribute to off-flavors in food?
A4: Yes, while this compound can contribute to desirable aromas, it can also be associated with off-flavors:
- Fishy off-flavor: this compound, along with other compounds like (E,Z)-2,6-nonadienal and methional, contribute to a "fishy" off-flavor in stored sardines [].
- "Natsucha-shu" in green tea: In summer crops of green tea, this compound is a key contributor to the characteristic off-flavor known as "Natsucha-shu" [, ].
Q5: How is this compound formed in food?
A5: this compound can be formed through various pathways, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
